![molecular formula C11H12ClN3 B2784256 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine CAS No. 957490-92-5](/img/structure/B2784256.png)
1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a phenylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Chloromethylation: The pyrazole ring is then chloromethylated using chloromethyl methyl ether or similar reagents.
Coupling with Phenylmethanamine: The chloromethylated pyrazole is then coupled with phenylmethanamine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols[][2].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide[][2].
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used[][2].
Scientific Research Applications
1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use as a pesticide or fungicide.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanamine
- 1-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine
- 1-{4-[(4-ethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine
Comparison: 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s stability and alter its electronic properties compared to its bromo, methyl, or ethyl analogs .
Properties
IUPAC Name |
[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAZPTUZVDPOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2784173.png)
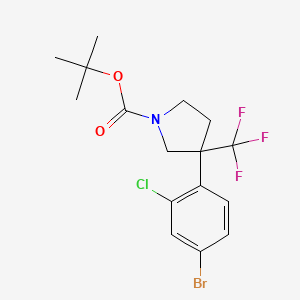
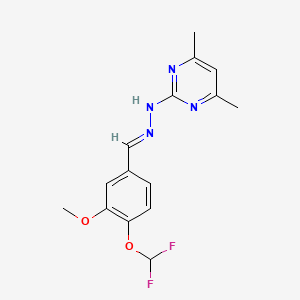
![4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)
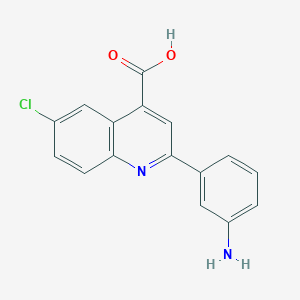
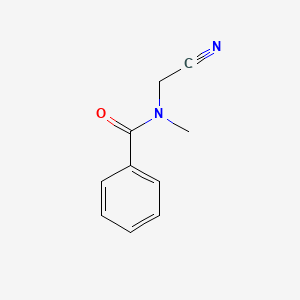
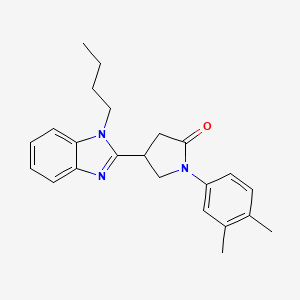
![4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2784184.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)
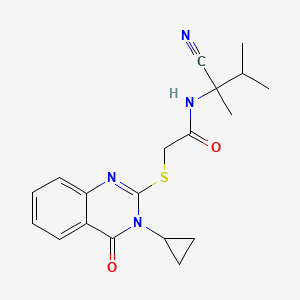
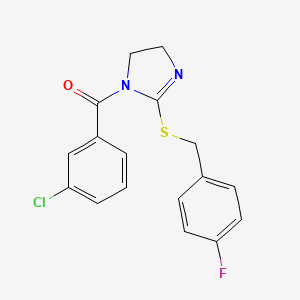
![4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2784191.png)
![6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B2784194.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B2784195.png)
